![molecular formula C10H9NO2 B8026537 5-Isocyano-2-methyl-benzoic acid methyl ester](/img/structure/B8026537.png)
5-Isocyano-2-methyl-benzoic acid methyl ester
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Overview
Description
5-Isocyano-2-methyl-benzoic acid methyl ester is an organic compound with a unique structure that includes an isocyano group attached to a methyl-substituted benzoic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyano-2-methyl-benzoic acid methyl ester typically involves the introduction of the isocyano group to a pre-formed benzoic acid ester. One common method is the reaction of 5-amino-2-methyl-benzoic acid methyl ester with phosgene or a similar reagent to form the isocyanate intermediate, which is then converted to the isocyano compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Isocyano-2-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form isocyanates or other derivatives.
Reduction: Reduction reactions can convert the isocyano group to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isocyanates, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
5-Isocyano-2-methyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive isocyano group.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, is ongoing.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Isocyano-2-methyl-benzoic acid methyl ester exerts its effects involves the reactivity of the isocyano group. This group can interact with various molecular targets, including enzymes and proteins, leading to modifications that alter their function. The specific pathways involved depend on the context of its use, such as in biochemical assays or synthetic applications.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-methyl-benzoic acid methyl ester: Similar in structure but with a cyano group instead of an isocyano group.
5-Amino-2-methyl-benzoic acid methyl ester: Precursor in the synthesis of the isocyano compound, with an amino group instead of an isocyano group.
5-Isocyano-2-methyl-benzoic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The uniqueness of 5-Isocyano-2-methyl-benzoic acid methyl ester lies in its isocyano group, which imparts distinct reactivity compared to other functional groups. This makes it a valuable compound for specific synthetic and research applications where the isocyano functionality is required.
Biological Activity
5-Isocyano-2-methyl-benzoic acid methyl ester is an organic compound characterized by its isocyanate functional group, which is known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H9N O2
- CAS Number : 6-tert-Butoxycarbonylamino-cyclohex
The structure features a benzoic acid moiety with an isocyanate substituent and a methyl ester group, which contributes to its reactivity and biological properties.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of protein function. This mechanism is crucial for its antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that compounds containing isocyanate groups often exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and disruption of cellular signaling pathways . The potential for this compound to serve as a lead compound in cancer therapy is an area of ongoing research.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several isocyanate derivatives, including this compound. The results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a broad-spectrum antimicrobial agent.
- Anticancer Research : In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The findings revealed that the compound effectively inhibited cell proliferation and triggered apoptosis in breast cancer cells, highlighting its potential role in cancer treatment strategies .
Comparative Analysis of Biological Activity
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Significant | Covalent bonding with proteins; apoptosis induction |
Similar Isocyanate Derivatives (e.g., 4-Isocyanatoaniline) | High | Moderate | Protein modification; cell cycle arrest |
Properties
IUPAC Name |
methyl 5-isocyano-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-4-5-8(11-2)6-9(7)10(12)13-3/h4-6H,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTOSXCDIFGSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+]#[C-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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